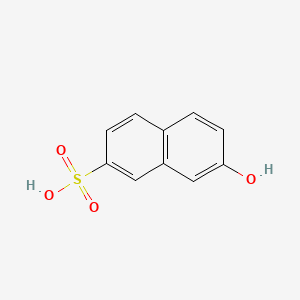
2-Naphthalenesulfonic acid, 7-hydroxy-
Cat. No. B1605454
Key on ui cas rn:
92-40-0
M. Wt: 224.23 g/mol
InChI Key: MVEOHWRUBFWKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07270406B2
Procedure details


7-Hydroxynaphthalene-2-sulfonic acid (250 g, 1.16 mol) was added in portions to a mixture of concentrated H2SO4 (950 g) and water (50 g). The mixture was stirred at 110-120° C. for 3 hours, cooled to room temperature, added to a mixture of ice and water (5000 ml) and the product precipitated by the addition of sodium chloride. The resultant slurry was warmed to 90° C. to dissolve the product, stirred for 1 hour at this temperature and then allowed to cool. The product was filtered off and the damp product dissolved in water (3000 ml) at pH 10 by the addition of concentrated sodium hydroxide solution. The solution was then filtered to remove a small amount of insoluble material. The pH of the filtrate was lowered to 7 with concentrated HCl and the product precipitated by the addition sodium chloride. The product was filtered off and dried in a vacuum oven to give 117 g of a cream solid (68% yield).



Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([S:12]([OH:15])(=[O:14])=[O:13])=[CH:9]2)=[CH:4][CH:3]=1.[OH:16][S:17](O)(=[O:19])=[O:18]>O>[OH:1][C:2]1[C:3]([S:17]([OH:19])(=[O:18])=[O:16])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([S:12]([OH:15])(=[O:13])=[O:14])=[CH:7][CH:6]=2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
250 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C2C=CC(=CC2=C1)S(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
950 g
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
5000 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 110-120° C. for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product precipitated by the addition of sodium chloride
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resultant slurry was warmed to 90° C.
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the product
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 hour at this temperature
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered off
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the damp product dissolved in water (3000 ml) at pH 10 by the addition of concentrated sodium hydroxide solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was then filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove a small amount of insoluble material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product precipitated by the addition sodium chloride
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
cream solid
|
|
Type
|
product
|
|
Smiles
|
OC=1C(=CC2=CC=C(C=C2C1)S(=O)(=O)O)S(=O)(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 117 g | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 33.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

